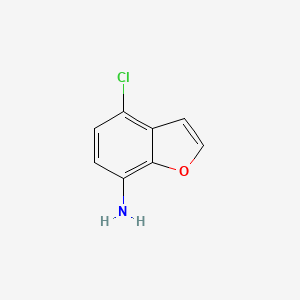

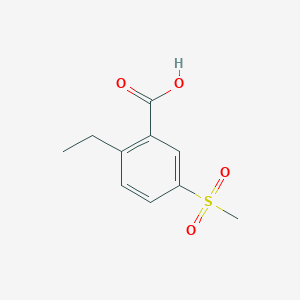

4-Chloro-1-benzofuran-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran and its derivatives, including 4-Chloro-1-benzofuran-7-amine, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have attracted considerable attention in the fields of drug invention and development .

Synthesis Analysis

Benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofurans can undergo a variety of chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .Applications De Recherche Scientifique

Anticancer Research

4-Chloro-1-benzofuran-7-amine: has been identified as a core structure in the development of compounds with potential anticancer activity. Its derivatives have shown promise in inhibiting cell growth in various cancer cell lines, including leukemia, non-small cell lung cancer, and ovarian cancer . The ability to modify the benzofuran scaffold allows for the synthesis of compounds that can target specific pathways involved in cancer progression, such as the hypoxia-inducible factor (HIF-1) pathway .

Antimicrobial Therapy

The benzofuran ring, which is part of the 4-Chloro-1-benzofuran-7-amine structure, is emerging as a significant scaffold for developing new antimicrobial agents. This is particularly important in the face of increasing antibiotic resistance. Derivatives of benzofuran have been used to treat microbial diseases, and ongoing research aims to enhance their efficacy and spectrum of activity .

Pharmacology

In pharmacological research, 4-Chloro-1-benzofuran-7-amine serves as a precursor for synthesizing various bioactive molecules. These molecules have shown a broad range of activities, including antitumor, antibacterial, antioxidative, and antiviral properties . The compound’s versatility makes it a valuable tool for developing new therapeutic agents.

Material Science

The benzofuran derivatives, including those derived from 4-Chloro-1-benzofuran-7-amine , are being explored for their potential applications in material science. Their unique chemical properties facilitate the construction of complex molecular architectures, which can be useful in creating new materials with specific characteristics .

Environmental Science

Research into the environmental applications of benzofuran derivatives is still in its early stages. However, the physicochemical properties of these compounds, including those of 4-Chloro-1-benzofuran-7-amine , suggest potential uses in environmental monitoring and remediation processes .

Analytical Chemistry

In analytical chemistry, 4-Chloro-1-benzofuran-7-amine and its derivatives can be used as standards or reagents in various analytical methods. Their well-defined structures and reactivity make them suitable for use in spectroscopic analysis and other chemical identification techniques .

Biochemistry

The role of 4-Chloro-1-benzofuran-7-amine in biochemistry is linked to its influence on biological pathways. It is used in the study of biochemical processes, such as enzyme inhibition and receptor-ligand interactions, which are crucial for understanding disease mechanisms and developing drugs .

Medical Research

In medical research, the focus is on developing 4-Chloro-1-benzofuran-7-amine derivatives that can act as drug candidates with minimal side effects. The compound’s derivatives are being evaluated for their therapeutic potential in various diseases, including hepatitis C and different types of cancers .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research in this area is promising.

Propriétés

IUPAC Name |

4-chloro-1-benzofuran-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCBVZYKKALUNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-benzofuran-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)